1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one
Description
This compound features a piperazine core substituted at the 1-position with a 2-fluorophenyl group, linked via an ethanone moiety to a sulfanyl (-S-) group. The sulfanyl group bridges to a pyrazolo[1,5-a]pyrazine heterocycle substituted at the 2-position with a 4-methylphenyl group (Figure 1). The structural complexity arises from the integration of multiple pharmacophoric elements:
- Piperazine: A common scaffold in CNS-targeting drugs, known for modulating serotonin and dopamine receptors .
- Sulfanyl linker: Unlike sulfonyl (-SO₂-) groups, sulfanyl moieties may enhance membrane permeability and metabolic stability .
Synthetic routes for analogous compounds suggest this molecule could be synthesized via nucleophilic substitution between a bromoethanone intermediate and a pyrazolo[1,5-a]pyrazine-thiol derivative, followed by purification via crystallization .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5OS/c1-18-6-8-19(9-7-18)21-16-23-25(27-10-11-31(23)28-21)33-17-24(32)30-14-12-29(13-15-30)22-5-3-2-4-20(22)26/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSCZWKNCKHQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one involves multiple steps, typically starting with the preparation of the piperazine and pyrazolo[1,5-a]pyrazine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.
Scientific Research Applications
The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one has garnered interest in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article will explore its synthesis, biological activities, and potential therapeutic applications, supported by relevant case studies and data tables.
Table 1: Synthesis Overview
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Nucleophilic substitution | 2-fluorophenylpiperazine + pyridazine derivative | Pyridazine derivative with piperazine |
| 2 | Condensation | Pyridazine derivative + benzaldehyde | Benzalhydrazone derivative |
| 3 | Sulfanylation | Benzalhydrazone + sulfanyl compound | Final product |
Pharmacological Applications
Research indicates that compounds with similar structures exhibit various pharmacological properties, including:
- Antidepressant Activity : The piperazine ring is often associated with antidepressant effects due to its interaction with serotonin receptors. Analogues of this compound have shown promise in enhancing mood regulation by modulating neurotransmitter levels .
- Antitumor Properties : Studies have demonstrated that pyrazolo[1,5-a]pyrazines can inhibit tumor cell proliferation. The compound's structure suggests potential activity against specific cancer types by targeting cellular pathways involved in growth regulation .
- Inhibition of Nucleoside Transporters : Recent studies highlighted that derivatives of the compound can selectively inhibit equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide metabolism and cancer treatment. This specificity could lead to the development of novel anticancer therapies .
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Antitumor | Inhibition of cell proliferation | |
| Nucleoside transporter inhibition | Selective inhibition of ENT1 and ENT2 |
Case Study 1: Antidepressant Effects
In a study evaluating the antidepressant-like effects of similar compounds, researchers found that certain derivatives significantly increased serotonin levels in animal models. The findings suggest that modifications to the piperazine component enhance efficacy against depressive disorders.
Case Study 2: Cancer Treatment
A series of compounds based on the pyrazolo[1,5-a]pyrazine scaffold were tested against various cancer cell lines. Results indicated that specific substitutions on the pyrazine ring improved cytotoxicity, making these compounds candidates for further development in cancer therapy.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyrazolo[1,5-a]pyrazine moieties play crucial roles in binding to these targets, potentially modulating their activity. The sulfanyl ethanone group may also contribute to the compound’s overall biological activity by influencing its solubility and stability.
Comparison with Similar Compounds
Structural Analog Table
Key Comparative Findings
Piperazine Substitution Patterns
- 2-Fluorophenyl vs. 4-Fluorobenzyl () : The 2-fluorophenyl group in the target compound may confer distinct steric and electronic effects compared to 4-fluorobenzyl-substituted analogs. For example, 4-fluorobenzylpiperazines exhibit higher 5-HT₁A receptor affinity (IC₅₀ = 12 nM) , whereas ortho-substituted fluorophenyl groups (as in the target) could enhance metabolic stability by reducing oxidative deamination.
- Sulfanyl vs. Sulfonyl Linkers : Sulfonyl-containing analogs (e.g., ) show stronger antimicrobial activity but poorer blood-brain barrier penetration due to increased polarity. The sulfanyl group in the target compound may balance lipophilicity and bioavailability .
Heterocyclic Modifications
- Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine derivatives exhibit IC₅₀ values of 0.8–2.1 µM against EGFR , while pyrazolo[1,5-a]pyrazine systems (as in the target) remain unexplored but may offer novel selectivity.
- Thiophene vs. Pyrazole () : Thiophene-containing piperazines (e.g., compound 21 in ) show moderate antiproliferative activity (GI₅₀ = 5–10 µM), whereas pyrazole-pyrazine hybrids (target compound) could leverage π-π stacking for enhanced target engagement.
Biological Activity
The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}ethan-1-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a pyrazolo[1,5-a]pyrazine moiety linked via a sulfanyl group. This unique structure may contribute to its biological activity by allowing interactions with various molecular targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₇FN₄OS |
| Molecular Weight | 320.39 g/mol |
The biological activity of this compound is likely mediated through its ability to interact with specific receptors and enzymes. The piperazine ring allows for modulation of neurotransmitter systems, while the thiadiazole moiety may interact with enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may function as a ligand for various receptors, potentially affecting neurochemical pathways associated with mood and cognition.
Anticancer Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit significant anticancer properties. For instance, compounds structurally related to this molecule have shown moderate to significant efficacy against human breast cancer cells, with an IC50 value of approximately 18 μM for one derivative tested .
Inhibition of PARP1 Activity
Research indicates that certain derivatives can inhibit the catalytic activity of PARP1, an enzyme involved in DNA repair mechanisms. For example, one derivative inhibited PARP1 activity by up to 82.1% at higher concentrations (100 µM) . This suggests potential applications in cancer therapy, particularly in tumors with defective DNA repair pathways.
Neuropharmacological Effects
Given the piperazine component's known interactions with serotonin and dopamine receptors, this compound may also exhibit psychopharmacological effects. Studies on related piperazine derivatives have shown promise in modulating anxiety and depression-related behaviors in animal models.
Case Studies
A selection of relevant studies highlights the biological activity of similar compounds:
- Study on Anticancer Efficacy : A study published in Molecules explored the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that these compounds could induce apoptosis in cancer cells and inhibit cell proliferation effectively .
- PARP Inhibition Study : Another research article detailed how certain substituted piperazines inhibited PARP1 activity significantly, suggesting their potential role as therapeutic agents in cancer treatment strategies targeting DNA repair mechanisms .
- Neuropharmacological Investigation : Investigations into the effects of piperazine derivatives on neurotransmitter systems revealed their potential as anxiolytics and antidepressants, providing a basis for further exploration into their therapeutic applications in psychiatric disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
